Ethyl 2,7-dioxocycloheptane-1-carboxylate

Description

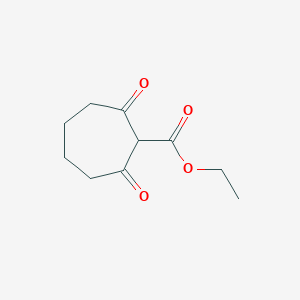

Ethyl 2,7-dioxocycloheptane-1-carboxylate is a bicyclic ketone ester characterized by a seven-membered cycloheptane ring containing two ketone groups at positions 2 and 7, and an ethyl ester moiety at position 1. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized cycloalkanes.

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 2,7-dioxocycloheptane-1-carboxylate |

InChI |

InChI=1S/C10H14O4/c1-2-14-10(13)9-7(11)5-3-4-6-8(9)12/h9H,2-6H2,1H3 |

InChI Key |

YXFXVEINVTZNBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-dioxocycloheptane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with ethyl chloroformate in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-dioxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,7-dioxocycloheptane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,7-dioxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological processes, making it a valuable compound for research in biochemistry and pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Cycloalkane Derivatives with Ester Groups

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (): This cyclopentane derivative features an ester group and a methylamino substituent. Its NMR data (e.g., δ 3.79 ppm for the methoxy group) highlight the deshielding effect of the ester moiety, a property shared with Ethyl 2,7-dioxocycloheptane-1-carboxylate. However, the smaller ring size (cyclopentane vs.

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (): A bicyclic isoquinoline derivative with methoxy and ester groups. The aromaticity of the isoquinoline core contrasts with the non-aromatic cycloheptane ring of the target compound, leading to differences in stability and electrophilic substitution reactivity. For example, the isoquinoline derivatives (e.g., 6d–6h) exhibit higher thermal stability due to resonance stabilization, whereas the target compound’s ketone groups may enhance electrophilicity .

Ketone-Containing Cyclic Compounds

- 2-Methyl-1,4-naphthoquinone (): A naphthoquinone derivative with a conjugated diketone system. Unlike this compound, its planar aromatic structure allows for redox activity (e.g., participation in electron transport chains). The cycloheptane analog’s non-planar structure limits such conjugation, but its two ketones may still act as hydrogen-bond acceptors in supramolecular assemblies .

Functional Group Variations

- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate ():

A sulfonated aromatic compound with hydroxyl groups. While structurally distinct, its sulfonate and hydroxyl groups provide solubility in polar solvents—a property that may differ for this compound, where the ester and ketone groups could confer moderate polarity but lower water solubility .

Key Research Findings and Data Limitations

Physicochemical Properties

| Property | This compound (Inferred) | Methyl 1-(methylamino)cyclopentanecarboxylate | 2-Methyl-1,4-naphthoquinone |

|---|---|---|---|

| Ring Size | 7-membered | 5-membered | 10-membered (fused) |

| Functional Groups | Ester, two ketones | Ester, amine | Two ketones, methyl |

| Solubility | Moderate in organic solvents | High (due to hydrochloride salt) | Low in water |

| Reactivity | High (ketone electrophilicity) | Moderate | Redox-active |

Biological Activity

Ethyl 2,7-dioxocycloheptane-1-carboxylate, with the CAS number 1694870-25-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C10H14O4

- Molecular Weight : 198.22 g/mol

- Structure : The compound features a cycloheptane ring with two ketone groups and an ester functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active compound.

Research indicates that compounds with similar structures often exhibit activity through:

- Inhibition of Enzymatic Pathways : Many dioxocycloalkanes inhibit specific enzymes involved in metabolic pathways.

- Interaction with Receptors : These compounds may interact with biological receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated:

- Effective Concentration : The compound showed significant inhibition of growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Mechanism : Suggested that the compound disrupts bacterial cell wall synthesis.

Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of the compound on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : IC50 values were determined to be approximately 30 µM for MCF-7 and 25 µM for HeLa cells, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

Safety and Toxicology

The compound is classified under GHS with potential hazards:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Safety data sheets recommend handling precautions to minimize exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.